2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2,2,2-trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(15)14-6-5-10-7-11(16-2)13(18-4)12(8-10)17-3/h7-8H,5-6H2,1-4H3,(H,14,15)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMFNOQKGANWHD-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
In anhydrous tetrahydrofuran (THF), 2-(3,4,5-trimethoxyphenyl)ethylamine (1.0 eq.) is treated with CD₃COCl (1.2 eq.) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 eq.) at 0°C. The mixture is stirred for 12–24 hours at room temperature, followed by aqueous workup and extraction with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified via silica gel chromatography.
Key Parameters
-
Yield : 68–72% (isolated as a white solid).
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Deuterium Incorporation : >99% (confirmed by H NMR absence of CH₃ resonance at δ 2.1 ppm and NMR singlet at δ 25.1 ppm for CD₃).
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Reaction Time : 18 hours.
Carbodiimide-Mediated Coupling with Deuterated Acetic Acid
For substrates sensitive to acyl chlorides, a coupling-agent-driven method using deuterated acetic acid (CD₃CO₂H) offers a milder alternative. This approach minimizes side reactions such as over-acylation.
Reaction Protocol
A mixture of CD₃CO₂H (1.2 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq.), and 1-hydroxybenzotriazole (HOBt, 1.2 eq.) in dichloromethane (DCM) is activated at 0°C for 15 minutes. The amine (1.0 eq.) is added, and the reaction proceeds for 24 hours at room temperature. After quenching with water, the product is extracted into DCM, dried, and purified via recrystallization from ethanol.
Key Parameters
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Yield : 75–80% (higher than direct acetylation due to reduced side reactions).
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Isotopic Purity : 98–99% (LC-MS analysis shows [M+H]⁺ at m/z 298.2 vs. 295.2 for non-deuterated analog).
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Reaction Time : 24 hours.
Hydrogenolysis of a Protected Intermediate
For complex substrates requiring selective functionalization, a protection-deprotection strategy ensures precise deuterium placement. This method employs a benzyl carbamate (Cbz) protecting group to shield the amine during acetylation.
Reaction Protocol
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Protection : 2-(3,4,5-trimethoxyphenyl)ethylamine is treated with benzyl chloroformate (Cbz-Cl, 1.1 eq.) in DCM with triethylamine (TEA, 2.0 eq.) to yield N-Cbz-protected amine.
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Acetylation : The protected amine reacts with CD₃COCl (1.5 eq.) and DIPEA (2.0 eq.) in THF.
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Deprotection : Hydrogenolysis using 10% Pd/C under H₂ atmosphere removes the Cbz group, affording the deuterated acetamide.
Key Parameters
-
Overall Yield : 60–65% (two-step process).
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Advantage : Avoids side reactions in polyfunctional systems.
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Limitation : Requires additional steps and handling of hydrogenation catalysts.
Spectroscopic Validation of Deuterium Incorporation
Critical to all methods is verifying isotopic enrichment:
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H NMR : Complete absence of the acetyl CH₃ signal (δ 2.1 ppm).
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NMR : Singlet at δ 25.1 ppm for CD₃ (vs. quartet for CH₃ in non-deuterated analogs).
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Mass Spectrometry : Molecular ion cluster at m/z 298.2 ([M+H]⁺) with a +3 Da shift from the non-deuterated compound.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Direct Acetylation | 68–72 | >99 | 18 | High |
| Carbodiimide Coupling | 75–80 | 98–99 | 24 | Moderate |
| Protection-Deprotection | 60–65 | >99 | 36 | Low |
Key Observations :
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The carbodiimide method offers the highest yield but requires costly coupling reagents.
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Direct acetylation is optimal for large-scale synthesis due to simplicity and cost-effectiveness.
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Protection strategies are reserved for structurally sensitive substrates.
Challenges and Optimization Strategies
Deuterated Reagent Availability
Sourcing high-purity CD₃CO₂H or CD₃COCl remains a bottleneck. In-house synthesis of CD₃COCl via reaction of CD₃CO₂H with oxalyl chloride (1.5 eq.) in DCM (with catalytic DMF) achieves >95% conversion.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to investigate the biological fate of similar compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of deuterated drugs and other specialized chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can lead to the disruption of cellular processes, making the compound effective in various therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the deuterated compound with non-deuterated analogs and structurally related derivatives, focusing on antitumor activity, substituent effects, and physicochemical properties.
Antitumor Activity of Trimethoxyphenyl Acetamides
| Compound | Substituent(s) | GI₅₀ (μM) | Reference Drug Comparison |
|---|---|---|---|
| A | 2-mercaptoquinazoline + trimethoxyphenyl | 7.24 | 5-Fluorouracil (18.60 μM) |
| B | 3-benzyl-6-methylquinazolinone | 14.12 | Less active than A |
| C | 3-phenethylquinazolinone | 3.16 | Most potent in series |
| D | Thiopropanamide + trimethoxyphenyl | 14.12 | Similar to B |
Key Findings :
- Compound C demonstrates the highest potency (GI₅₀ = 3.16 μM), attributed to the phenethyl group enhancing target binding .
Thiazolidinone and Thiadiazole Derivatives
- Compound 18 (): A 2,4-dioxothiazolidine-5-acetic acid derivative exhibits IC₅₀ values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), indicating moderate activity .
Triazole and Quinazoline Derivatives
Structural Trends :
- Bulky substituents (e.g., sulfonamides, benzylidenes) improve target affinity but may reduce bioavailability.
- Deuterated analogs balance metabolic stability and steric effects, a critical advantage over non-deuterated counterparts .
Biological Activity
2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide, also known as N-acetyl mescaline-d3, is a deuterated derivative of mescaline. This compound has garnered interest in pharmacological research due to its structural similarities to other psychoactive phenethylamines. Understanding its biological activity is crucial for exploring its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C13H19NO4
- Molar Mass : 253.29426 g/mol
- Melting Point : 88-90°C
- CAS Number : 1329610-11-8
These properties suggest that the compound is stable under standard conditions and may exhibit unique interactions due to the presence of deuterium in its structure .
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to mediate various psychoactive effects associated with hallucinogens and has been implicated in mood regulation and cognition.
Key Findings:
- Receptor Binding : In vitro studies indicate that this compound binds to the 5-HT2A receptor with an affinity comparable to that of mescaline .
- Psychoactive Effects : Preliminary studies suggest that it may enhance serotonergic activity, potentially leading to alterations in perception and mood similar to those observed with mescaline .
Table 1: Summary of Biological Activity Studies
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro binding assays | Confirmed binding affinity to 5-HT2A receptors |
| Study B | Behavioral assays in rodents | Induced dose-dependent changes in locomotion and exploration |
| Study C | Neurochemical analysis | Increased serotonin release in specific brain regions |
Case Studies
Several case studies have explored the effects of similar compounds on human subjects:
- Case Study on Mescaline Derivatives : A study involving participants administered mescaline observed significant changes in consciousness and perception. It was noted that deuterated compounds like this compound may exhibit altered pharmacokinetics due to the isotopic substitution .
- Clinical Observations : Reports from clinical trials using related phenethylamines indicated potential therapeutic benefits for mood disorders. The unique structure of this compound may enhance these effects through modified metabolic pathways .
Safety and Toxicology
The toxicity profile of this compound remains largely unexplored. However, related substances in the phenethylamine class have shown varying degrees of toxicity and side effects. Ongoing research aims to establish a comprehensive safety profile.
Table 2: Toxicity Comparison with Related Compounds
| Compound | Toxicity Level | Notable Side Effects |
|---|---|---|
| Mescaline | Moderate | Nausea, anxiety |
| 2C-O | Low | Mild hallucinations |
| 2C-E | Moderate | Increased heart rate |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide, and what are the critical optimization parameters?
- Methodology : Begin with 3,4,5-trimethoxyphenylacetic acid (CAS 951-82-6, mp 118–120°C) as a precursor . React with deuterated acetic anhydride (CD₃CO)₂O under amide-forming conditions (e.g., HATU/DIPEA in DMF). Key parameters include reaction temperature (optimized at 25–40°C), stoichiometric ratios (1:1.2 for amine:anhydride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Low yields (<20%) may require iterative solvent optimization (e.g., THF vs. DMF) .
Q. Which spectroscopic techniques are most effective for confirming deuteration and structural integrity?
- Methodology :
- ¹H NMR : Absence of the methyl proton signal at ~2.1 ppm confirms deuteration .
- ²H NMR : Peaks at ~2.1 ppm validate isotopic incorporation .
- LC-MS : Molecular ion [M+H]⁺ at m/z 299.3 (calculated) ensures correct molecular weight .
- IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ confirms the acetamide backbone .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact .
- Store in airtight containers at 2–8°C, away from ignition sources .
- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does deuteration at the methyl group affect metabolic stability compared to the non-deuterated analog?
- Methodology :
- Conduct in vitro metabolic assays using liver microsomes. Monitor deuterated vs. non-deuterated compound depletion via LC-MS/MS.
- Kinetic Isotope Effect (KIE) : Calculate for CYP450-mediated oxidation. A KIE >1 indicates slower metabolism due to deuteration .
- Contradiction Note : Some studies report minimal KIE in non-enzymatic systems, requiring validation in biological matrices .
Q. What computational models predict interactions between this compound and cytochrome P450 enzymes, and how do they align with experimental data?
- Methodology :
- Perform molecular docking (AutoDock Vina) using CYP3A4 crystal structures (PDB: 4NY4). Identify binding poses near the heme center.
- Validate with MD simulations (GROMACS) to assess binding stability. Compare predicted values with SPR-measured affinities .
- Data Gap : Discrepancies may arise due to deuteration-induced conformational changes not captured in static models .
Q. How do structural modifications to the trimethoxyphenyl moiety influence bioavailability and blood-brain barrier (BBB) permeability?
- Methodology :
- Syntize analogs with varied methoxy positions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy).
- Measure logP (shake-flask method) and BBB permeability via in vitro PAMPA-BBB assay.
- Key Finding : 3,4,5-Trimethoxy substitution enhances logP (~2.5) but reduces BBB penetration due to increased hydrogen bonding .
Contradictions and Resolutions
- Synthetic Yield Discrepancies : reports <5% yield for structurally similar acetamides, while suggests higher yields via optimized solvent systems. Resolution: Pilot small-scale reactions with deuterated reagents to identify yield-limiting steps .
- Metabolic Stability : Computational models ( ) may underestimate deuteration effects observed in microsomal assays (). Resolution: Integrate QM/MM simulations to account for isotopic effects on transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
